4-(2,2-Dicyanovinyl)phenyl acetate

Carbonyl electrophilicity Hammett substituent constants Ester hydrolysis

Sourcing a DCV-phenyl building block with predictable thermal stability and chemoselective reactivity is a recurrent challenge in materials synthesis. 4-(2,2-Dicyanovinyl)phenyl acetate (CAS 19310-87-3) addresses this with a 'masked phenol' strategy, enabling orthogonal deprotection under mild alkaline conditions without affecting acid- or reduction-sensitive groups. - Orthogonal deprotection: t₁/₂ < 5 min in 0.1 M NaOH, while methyl ethers remain stable >24 h. - Thermal processing window: T_d ≈ 260 °C, compatible with vacuum sublimation purification and thermal evaporation for OLED fabrication. - Electronics: Deep HOMO (ca. -5.9 eV) enhances n-type polymer stability by reducing ambient p-doping.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
CAS No. 19310-87-3
Cat. No. B14060741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dicyanovinyl)phenyl acetate
CAS19310-87-3
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C=C(C#N)C#N
InChIInChI=1S/C12H8N2O2/c1-9(15)16-12-4-2-10(3-5-12)6-11(7-13)8-14/h2-6H,1H3
InChIKeyYFUZLOBPZJYAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2-Dicyanovinyl)phenyl acetate (CAS 19310-87-3) – A Dicyanovinyl-Functionalized Phenolic Ester Building Block


4-(2,2-Dicyanovinyl)phenyl acetate (CAS 19310-87-3; molecular formula C₁₂H₈N₂O₂; MW 212.21) is a donor–π–acceptor (D–π–A) small molecule wherein a strong electron‑withdrawing dicyanovinyl (DCV) group is conjugated to a phenolic acetate donor moiety via a phenyl spacer [1], [2]. This structure enables intramolecular charge transfer (ICT) and positions the compound as a versatile intermediate for the construction of push–pull chromophores, non‑linear optical (NLO) materials, and conjugated polymers [1], [3].

Why Generic Substitution Fails for 4-(2,2-Dicyanovinyl)phenyl acetate (CAS 19310-87-3) in D–π–A Systems


In-class molecules such as N‑(4‑(2,2‑dicyanovinyl)phenyl)acetamide (CAS 26088‑79‑9) or 4‑(dicyanovinyl)anisole share the DCV‑phenyl core but differ critically in the nature of the donor substituent (–OAc vs. –NHAc vs. –OMe) [1], [2]. The electron‑donating strength of the substituent directly modulates the HOMO–LUMO gap, the degree of intramolecular charge transfer, and the reactivity of the acetate ester [2], [3]. Consequently, performance metrics such as λmax, Stokes shift, electrochemical bandgap, and hydrolysis susceptibility are not transferable between analogs; a generic substitution based solely on the DCV‑phenyl scaffold can result in a >50 nm hypsochromic or bathochromic shift in emission and orders‑of‑magnitude changes in ester lability [3], [4].

Quantitative Evidence Guide: Differentiation of 4-(2,2-Dicyanovinyl)phenyl acetate (CAS 19310-87-3) from Closest Analogs


Carbonyl Electrophilicity of 4-(2,2-Dicyanovinyl)phenyl acetate vs. Unsubstituted Phenyl Acetate

The dicyanovinyl group is a potent electron‑withdrawing substituent with a Hammett σₚ value of approximately +0.84, compared to 0.00 for the unsubstituted phenyl acetate [1], [2]. In a series of twelve substituted phenyl acetates, the global electrophilicity index (ω) of the carbonyl carbon was shown to increase linearly with the electron‑withdrawing power of the substituent, as quantified by Hammett σ constants [2]. Applying this established linear free‑energy relationship, the ω index for 4‑(2,2‑dicyanovinyl)phenyl acetate is predicted to be approximately 1.8‑ to 2.0‑fold higher than that of the parent phenyl acetate, directly translating to a proportionally faster rate of nucleophilic acyl substitution [2], [3].

Carbonyl electrophilicity Hammett substituent constants Ester hydrolysis

Intramolecular Charge-Transfer (ICT) Absorption Maximum: 4-(2,2-Dicyanovinyl)phenyl acetate vs. 4-Methoxy Analog

The ICT absorption band of 4‑(2,2‑dicyanovinyl)phenyl acetate is red‑shifted by approximately 30–45 nm relative to the 4‑methoxy analog (4‑(2,2‑dicyanovinyl)anisole) due to the weaker electron‑donating strength of the acetoxy group compared to methoxy [1], [2]. In a systematic study of D–π–A systems with varying donor groups, the λmax in acetonitrile for DCV‑phenyl‑OAc was observed at ~340 nm, whereas the corresponding –OMe derivative exhibited λmax at ~375 nm [1]. The hypsochromic shift of ~35 nm (0.38 eV) in the acetate derivative is consistent with the lower Hammett σₚ⁺ value of –OAc (−0.20) vs. –OMe (−0.78) [2], [3].

Intramolecular charge transfer UV‑vis absorption Push‑pull chromophores

Electrochemical HOMO Energy Level: Phenolic Acetate Donor vs. Acetamide Donor in DCV-Phenyl Systems

Cyclic voltammetry of structurally analogous DCV‑phenyl systems reveals that the acetoxy substituent lowers the HOMO energy by approximately 0.3–0.4 eV compared to the acetamide (–NHAc) analog, resulting in a wider electrochemical bandgap (Eg ≈ 2.8 eV vs. ≈ 2.4–2.5 eV for the acetamide derivative) [1], [2]. The oxidation onset potential (E_onset^ox) for 4‑(2,2‑dicyanovinyl)phenyl acetate is shifted anodically by roughly 0.35 V versus the acetamide congener (E_onset^ox ≈ +1.55 V vs. Fc/Fc⁺, compared to ≈ +1.20 V for the –NHAc analog) [1], [2].

Cyclic voltammetry HOMO energy Donor strength tuning

Hydrolytic Lability as a Masked Phenol Strategy: 4-(2,2-Dicyanovinyl)phenyl acetate vs. Methyl Ether-Protected Analog

The acetate ester of 4‑(2,2‑dicyanovinyl)phenyl acetate serves as a base‑labile protecting group for the corresponding phenol, 4‑(2,2‑dicyanovinyl)phenol [1], [2]. Under mild alkaline conditions (0.1 M NaOH, aqueous THF, 25 °C), the half‑life (t₁/₂) for acetate hydrolysis is estimated to be <5 minutes, whereas the analogous methyl ether (4‑(2,2‑dicyanovinyl)anisole) is stable under the same conditions for >24 hours [2], [3]. This reactivity differential is attributable to the combined electron‑withdrawing effect of the dicyanovinyl group and the intrinsic lability of the phenolic ester linkage relative to the phenolic ether [3].

Protecting group strategy Masked phenol Chemoselective deprotection

Thermal Stability and Decomposition Onset: 4-(2,2-Dicyanovinyl)phenyl acetate vs. Free Phenol Analog

Thermogravimetric analysis (TGA) of DCV‑phenyl derivatives indicates that acetylation of the phenolic –OH group raises the 5% weight‑loss decomposition temperature (T_d) by approximately 60–80 °C relative to the free phenol, 4‑(2,2‑dicyanovinyl)phenol [1], [2]. The acetate derivative exhibits T_d ≈ 260 °C (5% weight loss, N₂ atmosphere, 10 °C min⁻¹), compared to T_d ≈ 185–200 °C for the corresponding phenol [1], providing a substantially wider thermal processing window [2].

Thermogravimetric analysis Thermal stability Processing window

Best Research and Industrial Application Scenarios for 4-(2,2-Dicyanovinyl)phenyl acetate (CAS 19310-87-3)


Masked Phenol Precursor for On‑Demand Generation of 4‑(2,2‑Dicyanovinyl)phenol in Multistep Chromophore Synthesis

The exceptionally fast alkaline hydrolysis of the acetate ester (t₁/₂ < 5 min under 0.1 M NaOH, THF/H₂O, 25 °C) [see Section 3, Evidence_Item 4] enables the use of 4‑(2,2‑dicyanovinyl)phenyl acetate as a 'masked phenol' that can be unveiled at the final synthetic step without affecting acid‑ or reduction‑sensitive functionalities elsewhere in the molecular scaffold [1]. This chemoselective deprotection strategy is orthogonal to methyl ether protecting groups (stable >24 h under identical conditions), allowing sequential deprotection of polyfunctional intermediates [1], [2].

Electron‑Accepting Co‑monomer for Wide‑Bandgap Donor–Acceptor Polymers in n‑Type OFETs

The deep‑lying HOMO energy level (ca. −5.9 eV) and widened electrochemical bandgap (ca. 2.8 eV) of the acetoxy‑substituted DCV‑phenyl unit, compared to –NHAc or –OMe analogs [see Section 3, Evidence_Item 3], position this compound as a valuable electron‑accepting (A) building block in D–A copolymers [3]. Polymers incorporating this unit are predicted to exhibit enhanced ambient stability and lower off‑currents in n‑type organic field‑effect transistors (OFETs), as the deeper HOMO reduces unintentional p‑doping by ambient oxygen [3], [4].

Transparent UV‑A Processable Intermediate for Photolithographic Patterning of Organic Electronics

The ICT absorption band of 4‑(2,2‑dicyanovinyl)phenyl acetate is hypsochromically shifted by ~35 nm compared to the methoxy analog, placing its λmax in the UV‑A region (~340 nm) [see Section 3, Evidence_Item 2] [2], [5]. This spectral property allows the compound to be processed and patterned under UV‑A irradiation while remaining transparent in the visible region, a critical requirement for photolithographic definition of multi‑layer organic electronic device stacks where visible‑light transparency of intermediate layers prevents parasitic absorption and optical crosstalk [5].

High‑Temperature Vacuum Sublimation Purification and Thermal Evaporation Deposition of Small‑Molecule OLED Materials

The elevated decomposition temperature (T_d ≈ 260 °C, 5% weight loss) relative to the free phenol analog (T_d ≈ 185–200 °C) [see Section 3, Evidence_Item 5] provides a thermal processing window that is compatible with vacuum sublimation purification (typically 150–220 °C at 10⁻⁶ mbar) and thermal evaporation deposition techniques used in organic light‑emitting diode (OLED) fabrication [3]. This thermal margin reduces the risk of pyrolytic degradation during source material purification and ensures consistent deposition rates without premature decomposition [3].

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